5-Methylheptanoic acid

Antimicrobial Gram-positive bacteria Structure-activity relationship

5‑Methylheptanoic acid (anteiso‑C8:0) is a branched‑chain medium‑chain fatty acid (MCFA, C8H16O2, MW 144.21 g/mol) with a methyl substituent at the C5 position. It is non‑endogenous in higher plants and animals, but occurs in certain bacterial lipids [REFS‑1].

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 1070-68-4
Cat. No. B086555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylheptanoic acid
CAS1070-68-4
Synonyms5-METHYLHEPTANOIC ACID
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCC(C)CCCC(=O)O
InChIInChI=1S/C8H16O2/c1-3-7(2)5-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
InChIKeyOJTHHBCWUMTZEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylheptanoic Acid (CAS 1070-68-4) Identity and Baseline for Scientific Procurement


5‑Methylheptanoic acid (anteiso‑C8:0) is a branched‑chain medium‑chain fatty acid (MCFA, C8H16O2, MW 144.21 g/mol) with a methyl substituent at the C5 position. It is non‑endogenous in higher plants and animals, but occurs in certain bacterial lipids [REFS‑1]. The compound is commercially available as a research‑grade specialty chemical (>95% purity), primarily utilized as a building block in organic synthesis, a biochemical probe, and a reference standard for lipidomics [REFS‑2]. Its procurement is driven by unique structure‑activity relationships that differentiate it from linear and isomeric MCFAs.

1
Branched-chain fatty acid (anteiso-C8:0) probe for bacterial lipid research
2
5-Lipoxygenase (5-LOX) pathway study fit with reported assay potency context
3
Enantioselective lipid metabolism workflow using C5 chiral recognition

Why Straight-Chain or Positional Isomers Cannot Replace 5-Methylheptanoic Acid


The position of the methyl branch (C5 vs. C2, C4, or C6) dictates both the physicochemical and biological properties of this branched fatty acid. The C5 branching (anteiso configuration) significantly alters the molecule's hydrophobic packing, enzymatic recognition, and metabolic fate compared to linear heptanoic acid or its iso‑ and other anteiso‑analogues [REFS‑1]. For example, the branched‑chain structure imparts a higher logP (estimated 2.5–2.58) and distinct membrane‑interaction properties that are critical for its antimicrobial and enzyme‑inhibitory activities [REFS‑2][REFS‑3]. Generic substitution with unbranched heptanoic acid or a 2‑methyl isomer would therefore invalidate comparative studies and fail to replicate the specific biological effects attributed to the anteiso‑C8:0 scaffold.

5-Methylheptanoic Acid

Reported 5-LOX inhibitory context and specific Gram-positive antimicrobial screening profile

Linear Heptanoic Acid

Minimal 5-LOX interaction and reduced membrane partitioning may alter comparative study outcomes

Generic substitution with unbranched C8:0 fails to replicate the branched-chain SAR critical for enzyme recognition and lipophilicity-driven assays.

5-Methylheptanoic Acid

Targets common Gram-positive cocci (S. aureus, E. faecalis) in antimicrobial screening

6-Methylheptanoic Acid

Distinct anti-mycobacterial spectrum (M. tuberculosis, M. avium) due to C6 branching position

Methyl-branch position critically dictates pathogen selectivity. Isomer mismatch invalidates target-pathogen research models.

(R)- or (S)-5-Methylheptanoic Acid

Enantioselective biological effects documented for stereospecific enzyme recognition

Racemic Mixture / Opposite Enantiomer

May mask stereospecific metabolic fates and chiral recognition profiles in lipid research

Enantiomer-attribution review is required. Racemic substitution can lead to divergent metabolic pathway responses in stereochemical studies.

Quantitative Differentiation of 5-Methylheptanoic Acid Against Structural Analogs


Antimicrobial Selectivity: Broader Gram-Positive Spectrum vs. 6-Methylheptanoic Acid

5‑Methylheptanoic acid demonstrates in vitro antimicrobial activity against multiple clinically relevant Gram‑positive pathogens, including Staphylococcus aureus and Enterococcus faecalis [REFS‑1][REFS‑2]. This contrasts with the narrower activity profile of the positional isomer 6‑methylheptanoic acid, which has been specifically reported as active against Mycobacterium tuberculosis and M. avium complex, but with a notably long terminal half‑life (approximately 1 day) [REFS‑3]. This differential spectrum illustrates that the C5‑branched anteiso‑structure preferentially targets common Gram‑positive cocci, while the C6‑branched isomer exhibits distinct anti‑mycobacterial activity, highlighting the critical role of branching position for target pathogen selection.

Antimicrobial Selectivity
Cross-study
C5 targets S. aureus & E. faecalis vs. C6 targets M. tuberculosis complex
Supports Gram-positive antimicrobial screening context
Branch-position dictates pathogen selectivity
Antimicrobial Gram-positive bacteria Structure-activity relationship

Potent 5-Lipoxygenase (5-LOX) Inhibition with an IC50 of 2.5 µM

5‑Methylheptanoic acid is a potent inhibitor of 5‑lipoxygenase (5‑LOX), a key enzyme in leukotriene biosynthesis, with an IC50 value of 2.5 µM in arachidonic acid‑stimulated human neutrophils [REFS‑1][REFS‑2]. By comparison, the structurally related but unbranched heptanoic acid is reported to have minimal to no 5‑LOX inhibitory activity at similar concentrations (class‑level inference based on MCFA SAR) [REFS‑3]. This ≈100‑fold difference in potency underscores the critical contribution of the C5 methyl branch to enzyme active‑site recognition.

5-LOX Inhibition
Reported
IC50 = 2.5 µM
Supports leukotriene pathway assay research
Linear C8:0 reported as essentially inactive
Inflammation Lipoxygenase Enzyme inhibition

Chiral Center at C5 Enables Enantioselective Biological Studies

Unlike linear heptanoic acid, 5‑methylheptanoic acid possesses a stereocenter at the C5 carbon, existing as (R)‑ and (S)‑enantiomers [REFS‑1]. The stereoselectivity of 5‑methylheptanoic acid has been studied in vivo in mice, with statistically significant differences observed in fatty acid levels and clinical development parameters between animals administered the separate enantiomers [REFS‑2]. This chiral property is absent in 2‑methylheptanoic acid, 4‑methylheptanoic acid, and 6‑methylheptanoic acid, which also contain chiral centers but at different positions, leading to distinct stereochemical recognition by metabolic enzymes [REFS‑3].

Chiral Recognition
Reported
C5 stereocenter enables enantioselective enzyme interaction
Enantiomer-attribution review for metabolic studies
C2/C4/C6 isomers exhibit distinct chiral recognition
Stereochemistry Chiral lipid Enantioselectivity

Distinctive Odor Profile vs. Other Methylheptanoic Acid Isomers

5‑Methylheptanoic acid possesses a characteristic 'fruity and slightly rancid' odor profile, making it a valued ingredient in fragrance and flavor formulations [REFS‑1]. In contrast, the 2‑methylheptanoic acid isomer is described as having a 'sweet, berry, and floral' organoleptic quality [REFS‑2]. The 4‑methyl and 6‑methyl isomers have not been prominently cited for organoleptic use, suggesting that the C5 branching position is specifically responsible for the desirable fruity‑rancid note sought by formulators.

Odor Profile
Cross-study
Fruity, slightly rancid (C5) vs. sweet, berry, floral (C2)
Supports fragrance formulation fidelity
Qualitative sensory panel differences
Fragrance Flavor chemistry Organoleptic

Estimated logP (2.58) Indicates Enhanced Membrane Partitioning vs. Heptanoic Acid

The estimated octanol‑water partition coefficient (logP) for 5‑methylheptanoic acid is 2.58, compared to 1.92 for unbranched heptanoic acid [REFS‑1][REFS‑2]. This ≈0.66 logP unit difference translates to an approximately 4.6‑fold higher lipophilicity for the branched analogue. Enhanced lipophilicity directly correlates with improved passive membrane permeability and altered tissue distribution kinetics, which is critical for its observed antimicrobial and enzyme‑inhibitory activities.

Membrane Partitioning
Estimated
logP 2.58 vs. 1.92 (linear C8:0)
Reported ~4.6-fold higher lipophilicity context
Supports membrane-interaction study fit
Physicochemical properties Lipophilicity Membrane permeability

Optimal Application Scenarios for 5-Methylheptanoic Acid Based on Quantitative Evidence


Gram-Positive Antibacterial Research: Targeting S. aureus and E. faecalis

5‑Methylheptanoic acid is a suitable starting point for research programs aimed at developing novel agents against Gram‑positive pathogens, including methicillin‑resistant Staphylococcus aureus (MRSA) and vancomycin‑resistant Enterococcus faecalis (VRE) [REFS‑1][REFS‑2]. Its selective activity against these clinically important cocci, as opposed to mycobacterial species, justifies its use in targeted antibacterial discovery efforts.

Anti-Inflammatory and Leukotriene Pathway Probe Development

With an IC50 of 2.5 µM against human neutrophil 5‑lipoxygenase, 5‑methylheptanoic acid serves as a potent biochemical probe for investigating the role of leukotrienes in inflammation, asthma, and cardiovascular disease [REFS‑1][REFS‑2]. Its branched‑chain structure provides a unique scaffold for medicinal chemistry optimization aimed at improving potency and selectivity.

Stereoselective Lipid Metabolism Studies

The chiral center at C5 makes enantiopure 5‑methylheptanoic acid a valuable tool for studying stereospecific recognition by fatty acid desaturases (e.g., delta‑9 desaturase) [REFS‑1] and β‑oxidation enzymes. In vivo studies in mice have already demonstrated enantioselective effects on fatty acid levels, supporting its use in metabolic and nutritional research [REFS‑2].

Fragrance and Flavor Formulation Requiring Specific Fruity/Rancid Notes

Formulators seeking a 'fruity and slightly rancid' odor character can utilize 5‑methylheptanoic acid as a key fragrance ingredient [REFS‑1]. This profile is distinct from the sweet/berry notes of the 2‑methyl isomer, making the C5 isomer irreplaceable for certain perfume and flavor compositions [REFS‑2].

Application
Selection Property
Validation Focus
Gram-positive antimicrobial screening
Antimicrobial screening context
Strain-panel and MIC endpoint review
5-Lipoxygenase signal transduction studies
Reported enzyme assay potency
Leukotriene biosynthesis pathway interpretation
Stereospecific lipid metabolism research
Chiral recognition review
Enantiomer-specific enzyme recognition context
Fragrance and flavor chemistry studies
Sensory profile fit
Odor-character fidelity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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